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Compound of Interest

Compound Name: Zongertinib

Cat. No.: B10856216

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the drug-drug interaction
(DDI) profile of Zongertinib (Bl 1810631), a selective, irreversible tyrosine kinase inhibitor of
human epidermal growth factor receptor 2 (HER2). The information is presented in a question-
and-answer format to directly address potential issues and guide experimental design.

Frequently Asked Questions (FAQS)

Q1: What are the primary metabolic pathways of Zongertinib and the key enzymes involved?

Al: Zongertinib is primarily metabolized in the liver. In vitro data indicate that the oxidative
metabolism of Zongertinib is principally driven by the cytochrome P450 (CYP) 3A4 and
CYP3A5 enzymes. Therefore, Zongertinib is considered a substrate of CYP3A4/5.

Q2: What is the potential impact of co-administering a strong CYP3A4 inducer with
Zongertinib?

A2: Co-administration of a strong CYP3A4 inducer is expected to significantly decrease the
plasma concentration of Zongertinib, which may reduce its efficacy. A clinical drug-drug
interaction study was conducted with carbamazepine, a strong CYP3A inducer, in healthy male
volunteers. The results demonstrated a substantial reduction in Zongertinib exposure.
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Q3: What is the potential impact of co-administering a strong CYP3A4 inhibitor with
Zongertinib?

A3: Co-administration of a strong CYP3A4 inhibitor is expected to increase the plasma
concentration of Zongertinib, which may increase the risk of toxicities. While specific clinical
data with a strong CYP3A4 inhibitor like itraconazole is not yet publicly available, based on its
metabolism, a significant interaction is anticipated. Close monitoring for adverse events is
recommended if co-administration is unavoidable.

Q4: Does Zongertinib have the potential to affect the pharmacokinetics of other drugs?

A4: Yes, Zongertinib has been identified as an inhibitor of the Breast Cancer Resistance
Protein (BCRP), an efflux transporter. This means that Zongertinib could potentially increase
the plasma concentrations of other drugs that are substrates of BCRP, such as rosuvastatin,
which may increase their risk of adverse effects. Clinical studies to quantify the in vivo effect of
Zongertinib on BCRP substrates are anticipated.

Q.5: Are there any known effects of Zongertinib on P-glycoprotein (P-gp)?

A5: In vitro studies have indicated that Zongertinib is a potent inhibitor of P-gp. This suggests
that Zongertinib could potentially increase the absorption and reduce the clearance of co-
administered drugs that are P-gp substrates, leading to increased systemic exposure and
potential for toxicities.

Troubleshooting Guide for In Vitro DDI Experiments

Issue: High variability in in vitro CYP450 inhibition assay results.

e Possible Cause 1: Compound solubility. Zongertinib has low aqueous solubility. Ensure the
compound is fully dissolved in the incubation medium. Consider using a co-solvent, but be
mindful of its potential to inhibit CYP enzymes.

» Possible Cause 2: Non-specific binding. The compound may be binding to the microsomal
protein or plasticware. Include appropriate controls and consider using lower protein
concentrations if feasible.
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e Possible Cause 3: Time-dependent inhibition. If not accounted for, time-dependent inhibition
can lead to variability. Conduct an IC50 shift assay to assess this potential.

Issue: Difficulty in determining BCRP inhibition in a cellular-based assay.

o Possible Cause 1: Low passive permeability of the test compound. If Zongertinib's passive
permeability is low, it may not reach sufficient intracellular concentrations to inhibit BCRP
from the inside. Consider using a vesicular transport assay with inside-out membrane
vesicles.

e Possible Cause 2: Efflux by other transporters. The cell line used may express other efflux
transporters that could interfere with the assessment of BCRP-specific inhibition. Use
specific inhibitors for other transporters as controls.

Quantitative Data Summary

Table 1: Effect of a Strong CYP3A Inducer on Zongertinib Pharmacokinetics

Geometric Mean

L. Ratio (Zongertinib
Co-administered

Analyte Parameter + Inducer /
Drug L
Zongertinib alone)
[90% CI]
Carbamazepine Zongertinib AUCOQO—00 36.5% [32.0%—41.6%]
Carbamazepine Zongertinib AUCO-tz 36.5% [31.9%—-41.7%)]
Carbamazepine Zongertinib Cmax 56.4% [45.1%—70.6%]

AUCO0-: Area under the plasma concentration-time curve from time zero to infinity. AUCO—tz:
Area under the plasma concentration-time curve from time zero to the last measurable
concentration. Cmax: Maximum plasma concentration. Cl: Confidence Interval.

Note: As of November 2025, quantitative data from clinical studies with strong CYP3A4
inhibitors or on the effect of Zongertinib on BCRP substrates are not yet publicly available.
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Experimental Protocols

Key Experiment 1: In Vitro CYP450 Inhibition Assay
(IC50 Determination)

Objective: To determine the concentration of Zongertinib that causes 50% inhibition (IC50) of
the activity of major human CYP450 enzymes.

Methodology:
e Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

» Substrates: Use specific probe substrates for each CYP isoform (e.g., Phenacetin for
CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2CS8, Diclofenac for CYP2C9, S-
mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam or Testosterone
for CYP3A4).

e Incubation:
o Prepare a series of Zongertinib concentrations.
o Pre-incubate Zongertinib with the test system and NADPH in a buffer solution at 37°C.
o Initiate the reaction by adding the probe substrate.
o Incubate for a specific time, ensuring linear reaction kinetics.
o Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol).
e Analysis:
o Centrifuge the samples to pellet the protein.

o Analyze the supernatant for the formation of the specific metabolite of the probe substrate
using a validated LC-MS/MS method.

o Data Analysis:
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o Calculate the percent inhibition of enzyme activity at each Zongertinib concentration
relative to a vehicle control.

o Plot the percent inhibition against the logarithm of Zongertinib concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment 2: In Vitro BCRP Inhibition Assay
(Vesicular Transport)

Objective: To determine the IC50 of Zongertinib for the inhibition of BCRP-mediated transport.
Methodology:

o Test System: Inside-out membrane vesicles prepared from cells overexpressing human
BCRP (e.g., HEK293-BCRP).

e Probe Substrate: A known BCRP substrate, such as [3H]-Estrone-3-sulfate or Prazosin.
e Incubation:
o Prepare a range of Zongertinib concentrations.

o In a 96-well plate, combine the BCRP membrane vesicles, the probe substrate, and
Zongertinib or vehicle control in a transport buffer.

o Initiate transport by adding ATP. A parallel incubation with AMP instead of ATP serves as a
negative control to determine passive diffusion.

o Incubate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of
transport.

o Termination: Stop the transport by adding ice-cold buffer and rapidly filtering the mixture
through a filter plate to separate the vesicles from the incubation medium.

e Analysis:

o Wash the filters to remove non-transported substrate.
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o Quantify the amount of radiolabeled substrate trapped inside the vesicles using liquid
scintillation counting.

o Data Analysis:

o Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-
containing incubations from the ATP-containing incubations.

o Determine the percent inhibition of ATP-dependent transport at each Zongertinib
concentration compared to the vehicle control.

o Calculate the IC50 value by plotting percent inhibition versus Zongertinib concentration
and fitting to a suitable model.
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Caption: Zongertinib's primary metabolic pathway via CYP3A4/5 and the impact of inducers
and inhibitors.
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Caption: Mechanism of Zongertinib-mediated BCRP inhibition leading to increased substrate
exposure.

« To cite this document: BenchChem. [Zongertinib Drug-Drug Interaction Profile: A Technical
Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856216#drug-drug-interaction-profile-of-
zongertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10856216?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://www.benchchem.com/product/b10856216#drug-drug-interaction-profile-of-zongertinib
https://www.benchchem.com/product/b10856216#drug-drug-interaction-profile-of-zongertinib
https://www.benchchem.com/product/b10856216#drug-drug-interaction-profile-of-zongertinib
https://www.benchchem.com/product/b10856216#drug-drug-interaction-profile-of-zongertinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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